molecular formula C30H46O4 B12111415 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one

6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one

Cat. No.: B12111415
M. Wt: 470.7 g/mol
InChI Key: ZQFQEWOYCZTQFY-UHFFFAOYSA-N
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Description

6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[118002,1004,9014,19]henicosa-9,11-dien-17-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure through a series of cyclization reactions. Key steps include:

    Cyclization: Formation of the pentacyclic core using a Diels-Alder reaction.

    Functional Group Addition: Introduction of hydroxyl and methyl groups through selective functionalization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of specific carbon atoms to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Reaction conditions are carefully controlled to ensure reproducibility and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 (Sodium borohydride).

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can revert these groups back to alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.

Biology

In biological research, derivatives of this compound are explored for their potential bioactivity. Studies focus on their interactions with biological macromolecules and their effects on cellular processes.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features may be leveraged to design drugs with specific biological targets.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism by which 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the methyl groups may influence the compound’s hydrophobic interactions. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one
  • 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-ol

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its pentacyclic structure. Compared to similar compounds, it may exhibit distinct reactivity and biological activity due to these structural features.

This detailed overview provides a comprehensive understanding of 6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[118002,1004,9014,19]henicosa-9,11-dien-17-one, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

6-(1,2-dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-15-19(25(32)27(4,5)33)34-20-16-30(8)18(24(17)20)9-10-22-28(6)13-12-23(31)26(2,3)21(28)11-14-29(22,30)7/h9-10,17,19-22,25,32-33H,11-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQEWOYCZTQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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